molecular formula C17H14ClN3O2S B10808976 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine

Cat. No.: B10808976
M. Wt: 359.8 g/mol
InChI Key: XTUDKUIYIQHLGO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C15H13ClN2O2SC_{15}H_{13}ClN_2O_2S and a molecular weight of approximately 320.79 g/mol. The structural features include a benzodioxole moiety and a chlorophenyl group, which contribute to its biological activity.

1. Antimicrobial Activity

Thiadiazines have been recognized for their antimicrobial properties. Research indicates that derivatives of thiadiazines exhibit significant activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the antimicrobial efficacy of these compounds.

2. Anticancer Activity

Several studies have reported the anticancer potential of thiadiazine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HT-29. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Thiadiazine AHeLa15Apoptosis induction
Thiadiazine BHT-2910Cell cycle arrest
Thiadiazine CHepG2>20Minimal activity

3. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects in various models. Thiadiazines can inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating their utility in treating inflammatory diseases.

4. Antiviral Activity

Recent investigations have suggested that thiadiazine derivatives possess antiviral properties against specific viruses. For example, compounds were tested for their efficacy against Tobacco Mosaic Virus (TMV), showing promising inhibition rates.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Receptor Interaction : It might interact with various receptors or ion channels, modulating physiological responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazines can induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Activity Evaluation

In a study by , several thiadiazine derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The most active compounds were found to induce apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of thiadiazines in a carrageenan-induced paw edema model. The results indicated a significant reduction in inflammation markers compared to controls .

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine

InChI

InChI=1S/C17H14ClN3O2S/c18-13-4-2-12(3-5-13)14-9-24-17(21-20-14)19-8-11-1-6-15-16(7-11)23-10-22-15/h1-7H,8-10H2,(H,19,21)

InChI Key

XTUDKUIYIQHLGO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=NCC2=CC3=C(C=C2)OCO3)S1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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